![molecular formula C21H24N4O2S B2587540 N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-3-methoxybenzamide CAS No. 391918-18-6](/img/structure/B2587540.png)

N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

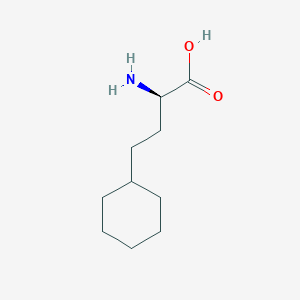

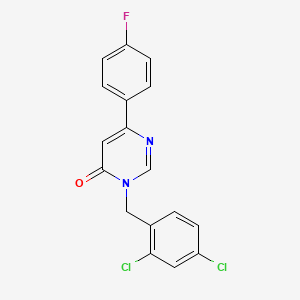

The compound “N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-3-methoxybenzamide” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound that contains two carbon atoms and three nitrogen atoms in a five-membered ring . This triazole ring is substituted with a butylsulfanyl group, a phenyl group, and a methoxybenzamide group.

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The triazole ring, for example, can participate in various reactions such as substitutions, additions, and ring-opening reactions .Wissenschaftliche Forschungsanwendungen

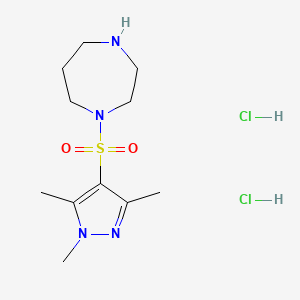

- F0507-2204 exhibits antifungal activity against various fungal pathogens. Researchers have investigated its potential as a novel antifungal agent, particularly in combating drug-resistant strains. Studies have explored its mode of action, efficacy, and safety profile in treating fungal infections .

- The compound has drawn attention in cancer research due to its ability to inhibit specific pathways involved in tumor growth and metastasis. Scientists have explored its impact on cancer cell viability, apoptosis, and angiogenesis. Further investigations aim to optimize its therapeutic potential in various cancer types .

- F0507-2204, specifically its methyl ester sulfonate form, has been studied as an emulsifying agent. It improves the storage stability of asphalt and asphalt-latex emulsions, which are crucial for road construction and maintenance .

- Researchers have utilized tert-butanesulfinamide (a precursor of F0507-2204) as a chiral auxiliary in asymmetric N-heterocycle synthesis. This approach allows for the enantioselective construction of complex heterocyclic structures. The compound’s versatility and efficiency have made it a gold standard in this field .

- Preliminary studies suggest that F0507-2204 may have neuroprotective properties. Investigations have focused on its potential to mitigate oxidative stress, inflammation, and neuronal damage in neurodegenerative conditions. Further research is needed to validate these findings .

- Some studies have explored the antibacterial effects of F0507-2204 against both Gram-positive and Gram-negative bacteria. Researchers investigate its mechanism of action, minimum inhibitory concentrations, and potential synergies with existing antibiotics .

Antifungal Properties

Cancer Therapy

Emulsifying Agent in Asphalt and Asphalt-Latex Emulsions

Asymmetric N-Heterocycle Synthesis

Neuroprotective Effects

Antibacterial Activity

Eigenschaften

IUPAC Name |

N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-3-4-13-28-21-24-23-19(25(21)17-10-6-5-7-11-17)15-22-20(26)16-9-8-12-18(14-16)27-2/h5-12,14H,3-4,13,15H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYRYPXSQOWFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-3-methoxybenzamide | |

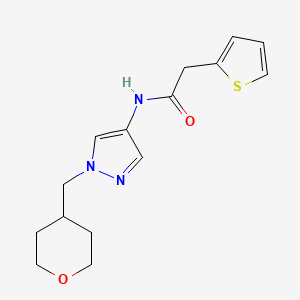

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-Dimethylphenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![methyl 4-[4-oxo-3-(2-toluidinocarbonyl)-1(4H)-pyridazinyl]benzenecarboxylate](/img/structure/B2587468.png)

![Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B2587469.png)

![4-bromophenyl 4-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide](/img/structure/B2587472.png)

![5,6-dichloro-N-[4-(1-methylimidazole-2-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2587474.png)

![Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587477.png)